molecular formula C8H5ClIN3 B1416162 2-Chloro-8-iodoquinazolin-4-amine CAS No. 1107694-87-0

2-Chloro-8-iodoquinazolin-4-amine

Cat. No. B1416162
M. Wt: 305.5 g/mol
InChI Key: URMSTYNCTBKBML-UHFFFAOYSA-N
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Description

2-Chloro-8-iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClIN3. Its molecular weight is 305.5 g/mol. It is a halogenated quinazolinone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-iodoquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused with a pyrimidine ring . The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with an iodine atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-8-iodoquinazolin-4-amine are not detailed in the literature, quinazolines and their derivatives are known to undergo various types of reactions. For example, they can participate in metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Cytotoxicity

2-Chloro-8-iodoquinazolin-4-amine has been utilized in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds exhibit in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, highlighting their potential in cancer research (Khoza et al., 2015).

Anticancer Potential

Research on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a derivative of 2-Chloro-8-iodoquinazolin-4-amine, has shown it to be a potent apoptosis inducer and an effective anticancer agent. This compound has demonstrated significant blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Microwave-Assisted Synthesis

The compound has been involved in the development of microwave-assisted synthesis methods for N-aryl heterocyclic substituted-4-aminoquinazoline compounds. This method is noted for its efficiency and general applicability (Liu et al., 2006).

Antifungal Activity

A study of 6-iodoquinazolin-4(3H)-one derivatives, which can be derived from 2-Chloro-8-iodoquinazolin-4-amine, revealed promising antifungal properties. This research paves the way for the development of new antifungal agents (El-Hashash et al., 2015).

Antimicrobial Activity

Newly synthesized derivatives of 2-chloro-4-aminoquinazoline have been screened for antimicrobial activities. These compounds were found to have significant effects against a range of microbial strains, indicating potential in antimicrobial research (Samel & Pai, 2011).

properties

IUPAC Name

2-chloro-8-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMSTYNCTBKBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653122
Record name 2-Chloro-8-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-iodoquinazolin-4-amine

CAS RN

1107694-87-0
Record name 2-Chloro-8-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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